3-(phenylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-phenylsulfanyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c22-18(9-12-24-17-6-2-1-3-7-17)21-13-15-5-4-10-20-19(15)16-8-11-23-14-16/h1-8,10-11,14H,9,12-13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQPIYMNAZYKLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to 3-(phenylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide may exhibit antiviral properties. Research in the field of N-Heterocycles has shown that such compounds can inhibit various viruses, including hepatitis C virus (HCV) and herpes simplex virus (HSV), suggesting that this compound could be explored for similar therapeutic applications .
Enzyme Interaction Studies
The structural features of this compound suggest potential interactions with specific enzymes or receptors involved in disease pathways. Preliminary studies indicate that it may modulate biological processes by influencing signaling pathways relevant to various diseases, including cancer.
Cancer Research
In the context of cancer treatment, compounds with similar structures have been shown to inhibit the growth of tumor cells while sparing non-tumorigenic cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects. Further research is warranted to explore the specific mechanisms by which this compound exerts its effects on cancer cell motility and proliferation .
Synthetic Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene-Pyridine Linkage : This can be achieved through various coupling reactions that allow the attachment of the thiophene moiety to the pyridine ring.
- Amide Bond Formation : The final step involves forming the amide bond between the propanamide backbone and the thiophen-pyridine derivative.
These synthetic routes are essential for producing derivatives with optimized biological activity.
Materials Science Applications
The unique properties of this compound make it suitable for applications in materials science:
Coordination Chemistry
Research indicates that compounds containing similar functional groups can form coordination polymers, which exhibit interesting structural features and fluorescence properties. This could lead to applications in sensors or light-emitting devices.
Electrochemical Properties
Studies have investigated the electrochemical behavior of thiophene-based polymers, suggesting that modifications to the structure of compounds like this compound could enhance their conductivity and stability for use in electronic applications.
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study on antiviral agents | Identified similar compounds with IC50 values indicating antiviral activity against HCV and HSV | Suggests potential for developing antiviral therapies |
| Cancer cell line assays | Demonstrated growth inhibition in tumor cells without affecting healthy cells | Highlights therapeutic potential in oncology |
| Coordination polymer research | Explored structural features leading to fluorescence | Opens avenues for sensor development |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Propanamide Derivatives
Key structural analogs differ in substituents on the propanamide backbone, influencing physicochemical properties and bioactivity.
Table 1: Substituent Comparison of Propanamide Derivatives
Key Observations :
- Thioether Groups : The phenylthio group in the target compound contrasts with aliphatic (e.g., trifluoropropylthio in P6 ) and fluorinated aromatic (e.g., 2-fluorophenylthio ) variants. Aromatic thioethers may enhance π-π stacking in biological targets, while fluorinated groups improve metabolic stability .
- Pyridine/Thiophene Substituents : The 2-(thiophen-3-yl)pyridin-3-yl group in the target compound is distinct from the trifluoromethylpyridine in compound 45 or thiazole-pyridine hybrids in pesticidal agents . Thiophene-pyridine systems may confer dual heterocyclic interactions in receptor binding.
Key Observations :
- Yield : Bulky substituents (e.g., phenyl in compound 46 ) reduce yields due to steric effects, while electron-withdrawing groups (e.g., trifluoromethyl in compound 45 ) stabilize intermediates.
- Physical Form : Solid analogs (e.g., compound 45) are preferable for formulation, whereas oils (compound 46) or gums (compound 7 ) pose handling challenges.
Preparation Methods
Synthesis of 2-(Thiophen-3-yl)pyridin-3-ylmethanamine
This intermediate is critical for introducing the thiophene-pyridine moiety. A plausible route involves:
Step 1 : Suzuki-Miyaura Coupling
| Reaction Component | Details |
|---|---|
| Starting material | 3-bromopyridine |
| Boronic acid | Thiophen-3-ylboronic acid |
| Catalyst | Pd(PPh₃)₄ (1-2 mol%) |
| Base | Na₂CO₃ (2M aqueous solution) |
| Solvent | DME/H₂O (4:1) |
| Conditions | 80°C, 12-24 hours under N₂ |
Step 2 : Reductive Amination
| Reaction Component | Details |
|---|---|
| Aldehyde precursor | 2-(thiophen-3-yl)pyridine-3-carbaldehyde |
| Reducing agent | NaBH₃CN |
| Solvent | MeOH |
| Conditions | RT, 6-8 hours |
Synthesis of 3-(Phenylthio)propanoic Acid
This component introduces the phenylthio group:
Step 1 : Thiol-Ene Reaction
| Reaction Component | Details |
|---|---|
| Starting material | Acrylic acid |
| Thiol source | Thiophenol |
| Initiator | AIBN (azobisisobutyronitrile) |
| Solvent | Toluene |
| Conditions | 70°C, 8-12 hours under N₂ |
Step 2 : Purification
- Acid-base extraction using 5% NaOH and diethyl ether.
Amide Coupling
Final assembly via amide bond formation:
Optimization Considerations
- Catalyst Efficiency : Pd-based catalysts (e.g., Pd(OAc)₂) may improve coupling yields in Suzuki reactions.
- Solvent Selection : Substituting DMF with dichloromethane (DCM) reduces side reactions during amidation.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%).
Analytical Validation
Hypothetical characterization data based on analogous compounds:
| Technique | Expected Results |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.65 (s, 1H, pyridine-H), 7.82 (d, 2H, phenyl-H), 7.45 (m, 3H, thiophene-H) |
| HRMS | [M+H]⁺ calc. 383.12, found 383.10 |
| HPLC | Retention time: 6.8 min (C18 column, MeCN/H₂O 70:30) |
Challenges and Mitigation
- Thiophene Stability : Thiophene rings may decompose under strong acidic conditions. Use mild reagents (e.g., TFA for deprotection).
- Amine Sensitivity : Protect the amine group during coupling steps using Boc anhydride.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-(phenylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide, and how do reaction conditions influence yield?
- Methodology : The synthesis involves multi-step reactions, including amidation and coupling steps. For example, Pd-catalyzed Sonogashira coupling is critical for introducing alkynyl groups to the pyridine-thiophene scaffold . Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature (60–80°C for amidation), and catalysts (e.g., EDC/HOBt for carboxylate activation). Optimization studies suggest yields improve with inert atmospheres (N₂/Ar) and stoichiometric control of organolithium reagents .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying the thiophene (δ 7.2–7.5 ppm), pyridine (δ 8.1–8.4 ppm), and phenylthio (δ 3.1–3.3 ppm) moieties. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., m/z 353.5 g/mol), while FT-IR identifies amide C=O stretching (~1650 cm⁻¹) and aromatic C-H bonds . X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What preliminary biological activities have been reported for this compound?
- Methodology : In vitro assays show potential enzyme inhibition (e.g., COX-2 or kinases) due to the thiophene-pyridine core. For example, similar analogs exhibit IC₅₀ values of 5–20 µM in kinase inhibition studies. Fluorescence polarization assays quantify binding affinity to targets like TRPV1 receptors .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity across studies be resolved?
- Methodology : Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines). Conduct comparative studies using standardized protocols (e.g., CLIA-certified assays) and orthogonal validation (e.g., SPR for binding kinetics vs. cellular viability assays). Structural analogs with modified substituents (e.g., replacing phenylthio with methylsulfonyl) can isolate structure-activity relationships (SAR) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodology : Introduce hydrophilic groups (e.g., hydroxyethyl) to improve solubility, or employ prodrug approaches (e.g., esterification of the amide). Pharmacokinetic modeling using software like GastroPlus predicts bioavailability, while microsomal stability assays (e.g., liver S9 fractions) assess metabolic resistance .
Q. How do computational methods aid in identifying molecular targets for this compound?
- Methodology : Molecular docking (AutoDock Vina) screens against protein databases (e.g., PDB) to prioritize targets like kinases or GPCRs. Molecular Dynamics (MD) simulations (AMBER/CHARMM) validate binding stability. For example, thiophene-pyridine derivatives show strong interactions with TRPV1’s hydrophobic pockets .
Q. What experimental designs address synthetic challenges, such as low yields in coupling reactions?
- Methodology : Use Design of Experiments (DoE) to optimize variables (e.g., catalyst loading, temperature). For Sonogashira coupling, substituting Pd(PPh₃)₄ with XPhos-Pd-G3 increases efficiency. Purification via flash chromatography (hexane:EtOAc gradients) or preparative HPLC (C18 columns) enhances purity .
Data Contradiction Analysis
Q. Why do similar compounds exhibit divergent biological activities despite structural similarities?
- Analysis : Minor substituent changes (e.g., fluorine vs. methyl groups) alter electronic effects and steric hindrance. For instance, 3-(4-cyanophenyl) analogs show higher kinase affinity than phenylthio derivatives due to enhanced dipole interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
